N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide
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Overview
Description
N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These heterocyclic compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both imidazole and thiazole rings in its structure makes it a unique and versatile molecule.
Mechanism of Action
Target of Action
Imidazo[2,1-b][1,3]thiazole derivatives, to which this compound belongs, are known to have a broad range of pharmaceutical applications . They are used as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It’s known that the imidazo[2,1-b][1,3]thiazole core is a key component in functional molecules used in various applications . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target.
Result of Action
Imidazo[2,1-b][1,3]thiazole derivatives are known to exhibit high levels of anticancer, antiinflammatory, antimicrobial, and antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazole with an appropriate aldehyde to form the imidazo[2,1-b][1,3]thiazole core. This intermediate is then reacted with a benzoyl chloride derivative under basic conditions to introduce the benzamide group. The final step involves the alkylation of the benzamide with isopropyl bromide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or imidazole rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-6-phenylimidazo[2,1-b]thiazole-5-carboxaldehyde
- N-[3-(2-oxo-2-phenyl-ethyl)-3H-thiazol-2-ylidene]-acetamide
Uniqueness
N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both imidazole and thiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15(2)16-8-10-18(11-9-16)21(26)23-14-19-20(17-6-4-3-5-7-17)24-22-25(19)12-13-27-22/h3-11,15H,12-14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDTVULCOGDFHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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